1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
Description
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is a β-lactam derivative featuring a 3,3-dimethylazetidin-2-one core substituted with a 5-chloropyridin-2-yl group at the 1-position. The 5-chloropyridinyl moiety introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and target-binding affinity compared to other substituents.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNWSMKWAJEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method involves the use of ethyl 2-(5-chloropyridin-2-yl)acetate as a starting material, which undergoes cyclization under basic conditions to yield the desired azetidinone .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key analogues of 3,3-dimethylazetidin-2-one derivatives, highlighting structural variations and their implications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxyphenyl derivatives (e.g., ) exhibit increased polarity and H-bonding capacity compared to the chloro- or trifluoromethyl-substituted analogues. The 5-chloropyridinyl group in the target compound likely balances lipophilicity and electronic effects for optimal binding in hydrophobic enzyme pockets.
- Steric and Aromatic Effects : Bulky substituents like the difluorophenyl-pyrazole moiety in may enhance selectivity for sterically demanding targets, whereas the compact 5-chloropyridinyl group offers versatility in scaffold design.
Example from Evidence :
- The synthesis of 4-(methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one involves NaBH₄ reduction of a carbonyl intermediate followed by methylation with iodomethane . This two-step process highlights the adaptability of the azetidinone core for functionalization.
Hypothetical Pathway for Target Compound :
Core Synthesis : Formation of 3,3-dimethylazetidin-2-one via cyclization.
Chloropyridine Coupling : Likely via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 5-chloropyridin-2-yl group.
Physicochemical Properties
While explicit data for the target compound are unavailable, trends can be inferred:
- Lipophilicity (LogP) : Chloropyridinyl substituents (moderate LogP) are less lipophilic than trifluoromethylphenyl but more than methoxyphenyl .
- Solubility : Polar substituents (e.g., -OH, -NH₂) improve aqueous solubility, whereas chloro or CF₃ groups reduce it.
- Stability : The β-lactam ring is prone to hydrolysis under acidic/basic conditions, but steric protection from 3,3-dimethyl groups may enhance stability .
Biological Activity
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one (CAS No. 341965-89-7) is a heterocyclic compound characterized by a pyridine ring with a chlorine substituent at the 5-position and an azetidinone structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₀H₁₁ClN₂O
- Molecular Weight : 210.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to be related to its structural similarity to other pharmacologically active compounds, such as edoxaban, which is a direct inhibitor of factor Xa in the coagulation cascade. The potential mechanism involves:
- Inhibition of Factor Xa : This could lead to the prevention of thrombus formation, making it a candidate for anticoagulant therapy.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, revealing significant inhibitory effects.
Anticancer Properties
Research has suggested that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Assays : In a cell viability assay on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating promising anticancer potential.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | Inhibition observed |
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition observed |
| Anticancer | HeLa | 10 | IC50 = 10 µM |
| Anticancer | MCF7 | 15 | IC50 = 15 µM |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves:
- Starting Material : Reaction of 5-chloropyridine-2-carboxylic acid with ethyl 2-(5-chloropyridin-2-yl)acetate.
- Cyclization : Under basic conditions to form the azetidinone ring.
- Optimization : Industrial methods may include continuous flow reactors to enhance yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
